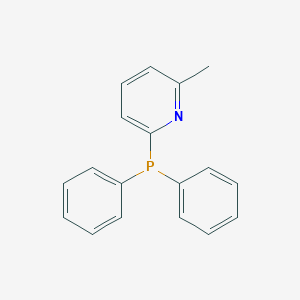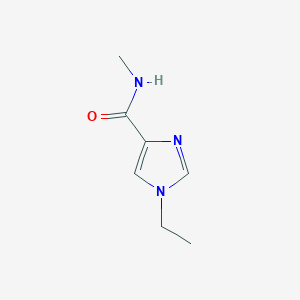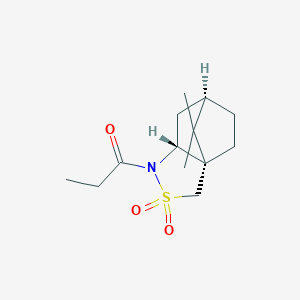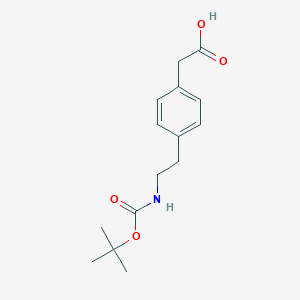
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid
Übersicht
Beschreibung
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
A study by Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study highlights the ability of microorganisms to aerobically degrade ETBE, a gasoline ether oxygenate, using it as a carbon and energy source. This research could provide insights into the environmental behavior of similar ether compounds and the potential for bioremediation strategies in contaminated sites. The biodegradation pathway of ETBE involves several intermediates, including tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), which could offer clues to the metabolism of related chemical structures in environmental settings (Thornton et al., 2020).
Advances in Analytical and Synthetic Chemistry
In the realm of synthetic chemistry, research on the structural properties and synthetic routes of novel compounds provides valuable knowledge for developing new materials with specific functions. For example, the synthesis and study of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offer insights into peptide synthesis and the analysis of peptide secondary structure and dynamics. Such studies are crucial for understanding the physicochemical properties of novel compounds and their potential applications in material science, biology, and medicine (Schreier et al., 2012).
Potential for Pharmacological Applications
Research on derivatives of cinnamic acid, such as caffeic and ferulic acids, has shown that these compounds possess significant antioxidant, anti-inflammatory, and antimicrobial activities. These properties suggest the potential for pharmacological applications, including the development of novel therapeutic agents. Understanding the biological activities and mechanisms of action of these compounds can inspire further research into the therapeutic potential of related chemical structures (Shahidi & Chandrasekara, 2010).
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be used in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may be involved in peptide synthesis or modification pathways
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol
Result of Action
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may have effects related to peptide synthesis or modification
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature This suggests that light, moisture, and temperature may affect the stability of the compound
Eigenschaften
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJXERAGOFHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-14-6 | |
| Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
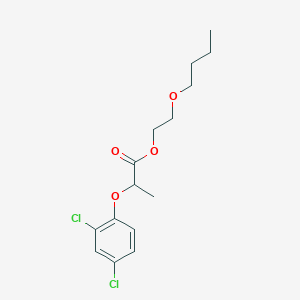
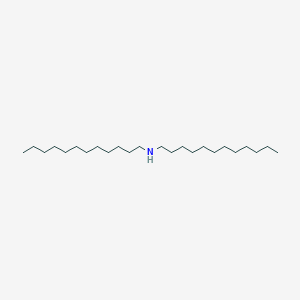

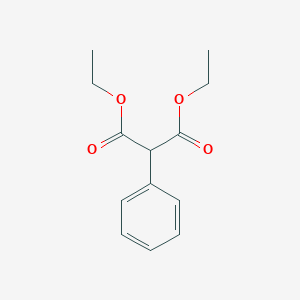



![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)
